4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a piperazine ring, a pyrimidine ring, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The final step involves the formation of the oxadiazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 5-(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-furan-2-carboxylic acid
Uniqueness
Compared to similar compounds, 4-(4-methylpiperazin-1-yl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine stands out due to its unique combination of structural features. The presence of the oxadiazole ring, in particular, imparts distinct chemical and biological properties, making it a valuable molecule for diverse applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)16-14(11-18-12-19-16)17-20-15(21-24-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAAPDECPFTHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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